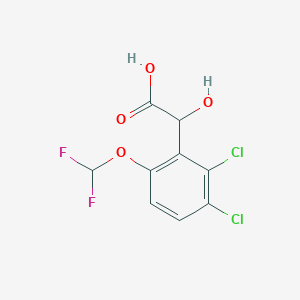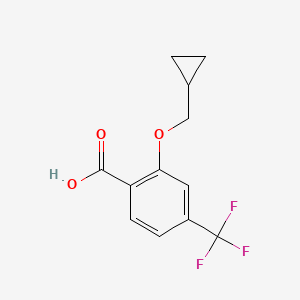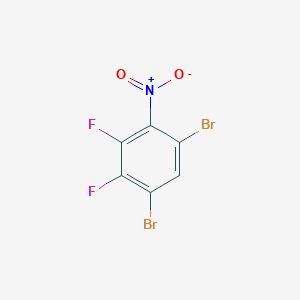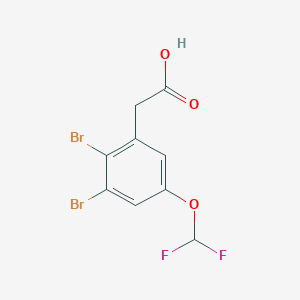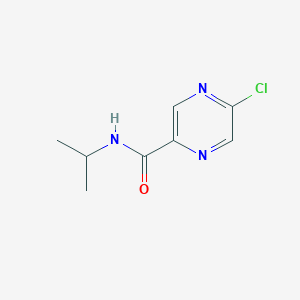
5-Chloropyrazine-2-carboxylic acid isopropylamide
Descripción general
Descripción
5-Chloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloropyrazine-2-carboxylic acid is characterized by a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a carboxylic acid group . The InChI code for the compound is 1S/C5H3ClN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis
5-Chloropyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 158.54 .Aplicaciones Científicas De Investigación
Antimycobacterial Activity and Cytotoxicity The antimycobacterial activity of N-phenylpyrazine-2-carboxamides, closely related to 5-chloropyrazine-2-carboxylic acid isopropylamide, has been thoroughly investigated. These compounds, with varying substituents, have demonstrated significant in vitro activity against Mycobacterium tuberculosis. Some compounds in this class have been found to inhibit all tested mycobacterial strains effectively while exhibiting low cytotoxicity in in vitro models, making them promising candidates for further development as antimycobacterial agents (Zítko et al., 2013).
Antimicrobial Evaluation The antimicrobial properties of arylsulfanylpyrazinecarboxylic acid derivatives have been explored, highlighting the potential of pyrazine derivatives in developing new antifungal agents and antituberculotics. Some compounds have shown promising activity against virulent strains of Mycobacterium tuberculosis in preliminary screenings, suggesting a viable pathway for the development of novel antimycobacterial drugs (Jampílek et al., 2007).
Photophysical Characteristics Studies on the photophysical properties of pyrazine derivatives have been conducted to understand better their fluorescence characteristics. These investigations reveal that certain pyrazine derivatives exhibit significant fluorescence quenching in the presence of oxygen, with variations in fluorescence intensity and emission wavelengths depending on the solvent and substituents. This research opens up possibilities for the application of pyrazine derivatives in fluorescent probes and materials science (Abdullah et al., 2018).
Safety and Hazards
The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide, also known as 5-Chloropyrazine-2-carboxylic acid isopropylamide, is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in shortening TB therapy . The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s known that pyrazinamide and its derivatives exhibit their anti-tubercular activity by inhibiting the growth of mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacteria, thus exhibiting its anti-tubercular activity .
Propiedades
IUPAC Name |
5-chloro-N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5(2)12-8(13)6-3-11-7(9)4-10-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYWYDGRLGOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


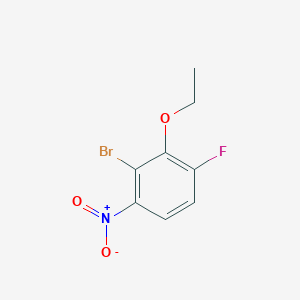

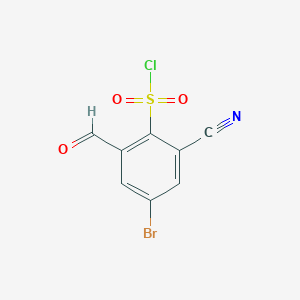
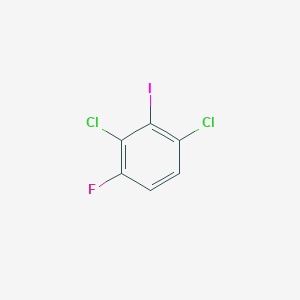
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
